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Compound of Interest

Compound Name: 9,11-Didehydrooestriol

CAS No.: 246021-20-5

Cat. No.: B195158 Get Quote

The fundamental difference lies in the steroid nucleus. While Estriol possesses a saturated

Ring B and Ring C junction, 9,11-Didehydrooestriol contains a double bond between Carbon

9 and Carbon 11. This unsaturation alters the planarity of the molecule, affecting receptor

binding pocket fit and metabolic stability.

Comparative Properties Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b195158?utm_src=pdf-interest
https://www.benchchem.com/product/b195158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Estriol (E3) 9,11-Didehydrooestriol

CAS Number 50-27-1
246021-20-5 (or 791-69-5 for

related analogs)

Molecular Formula

Molecular Weight 288.38 g/mol 286.37 g/mol

IUPAC Name
(16α,17β)-Estra-1,3,5(10)-

triene-3,16,17-triol

(16α,17β)-Estra-

1,3,5(10),9(11)-tetraene-

3,16,17-triol

Unsaturation Aromatic A-ring only
Aromatic A-ring + C9=C11

double bond

Regulatory Status Active Moiety (API)
Impurity A (Eur. Ph.) /

Degradant

Stereochemistry 16α-OH, 17β-OH
16α-OH, 17β-OH (Rigidified

backbone)

Structural Visualization (DOT)
The following diagram illustrates the structural divergence. Note the "Unsaturation_Zone" in the

9,11-analog which constrains the conformational flexibility of the steroid backbone.
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Caption: Structural comparison highlighting the C9-C11 dehydrogenation that distinguishes the

impurity from the API.

Part 2: Origin & Formation Pathways
Understanding the origin of 9,11-Didehydrooestriol is essential for process control. Unlike

Estriol, which is a major urinary metabolite of estradiol and estrone formed via 16α-

hydroxylation in the liver, the 9,11-analog is typically anthropogenic (synthetic origin) or a

product of specific degradation pathways.

Synthetic Origin (Process Impurity)
In the semi-synthesis of Estriol (often starting from Estrone), the introduction of the 16α-

hydroxyl group can involve intermediates that are prone to elimination reactions.

Mechanism: If a precursor with a leaving group at C11 or a 9,11-epoxide intermediate is

subjected to harsh acidic conditions, dehydration can occur, establishing the

thermodynamically stable conjugated system (styrene-like conjugation with the A-ring).
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Risk Factor: High temperatures or over-acidification during the hydrolysis of 16,17-epoxides

or acetates.

Degradation (Stability)
While less common than oxidation at C6, the C9-C11 position is susceptible to

dehydrogenation under oxidative stress, particularly if the formulation contains trace metal

catalysts (e.g., Copper or Iron) which can facilitate radical abstractions at the benzylic C9

position.

Part 3: Pharmacology & Biological Activity[1][2][3]
[4]
The presence of the 9,11-double bond is not merely a structural nuance; it significantly alters

the pharmacophore.

Estrogen Receptor (ER) Affinity[3][5][6][7][8]
Estriol (E3): A weak estrogen with preferential affinity for ERβ over ERα. It is often

characterized as a "short-acting" estrogen because it dissociates rapidly from the nuclear

receptor, failing to induce the prolonged transcriptional activation required for strong

uterotropic effects (unless administered continuously).

9,11-Didehydrooestriol: Structure-Activity Relationship (SAR) data on

-analogs (e.g.,

-estradiol) indicates a reduced binding affinity (approximately 20-30% of the parent
compound).

Mechanism:[1][2] The C9=C11 double bond flattens the steroid skeleton. The ER ligand-

binding domain (LBD) is highly specific; the loss of the "pucker" at Ring C reduces van der

Waals contacts within the hydrophobic pocket.

Clinical Implication: While less potent, it is not inactive. As an impurity, it contributes to the

"estrogenic load" without providing the calibrated therapeutic effect of Estriol, potentially

leading to inconsistent dosing.
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Toxicology & Safety
Genotoxicity: The conjugated double bond system (A-ring + C9=C11) raises alerts for

potential reactive metabolites (e.g., epoxides) that could be genotoxic, although specific data

for this analog is sparse.

Regulatory Limit: As a known impurity (Eur. Ph.), it must be controlled. If levels exceed the

qualification threshold (typically 0.15% for doses < 2g/day), toxicological qualification is

mandatory.

Part 4: Analytical Differentiation & Protocol
Separating these two compounds is the primary challenge in Quality Control (QC) due to their

similar polarity and lack of distinct chromophores beyond the phenolic A-ring.

Analytical Challenges
Mass Spectrometry: They differ by only 2 Daltons (288 vs. 286 Da). Low-resolution MS may

struggle with isotope overlap.

UV Spectroscopy: The 9,11-double bond extends the conjugation of the aromatic A-ring,

resulting in a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. This

is a key distinguishing feature.

Estriol

: ~280 nm.

9,11-Didehydrooestriol

: ~260-270 nm (often with a shoulder due to extended conjugation).

Recommended Protocol: HPLC-UV/MS Separation
This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for

steroid isomers compared to standard C18 phases due to pi-pi interactions with the aromatic A-

ring and the C9=C11 bond.

Method Parameters:
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Parameter Condition

Column
Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6

µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Methanol (or Acetonitrile) + 0.1% Formic Acid

Gradient 40% B to 70% B over 15 mins

Flow Rate 1.0 mL/min

Detection
UV at 280 nm (Estriol) and 265 nm (Impurity

optimization)

Temperature 30°C

Workflow Diagram (DOT):
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Sample Preparation
(Tablet/API)

Dissolution in MeOH:Water (50:50)

Filtration (0.22 µm PTFE)

HPLC Injection (PFP Column)

Peak Resolution
(Rs > 1.5?)

Yes: Quantify Impurity A
(Rel. Retention ~0.9-1.1)

Resolved

No: Adjust Gradient Slope
or Temperature

Co-elution

Report % Impurity
(Limit: NMT 0.5%)

Click to download full resolution via product page

Caption: QC workflow for the separation and quantification of 9,11-Didehydrooestriol in Estriol

samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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